2-Butyltriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

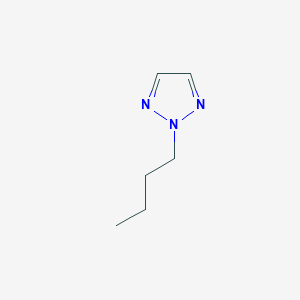

2-Butyltriazole is a versatile chemical compound utilized in various scientific studies. It is a type of triazole, a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles involves a multi-step mechanism analogous to the mechanism of serine proteases .Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind readily in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only. Under mild reaction conditions, nucleophilic substitution can also occur .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are influenced by their chemistry . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

-

Catalytic Synthesis

- Field: Organic Chemistry

- Application: 1,2,3-Triazoles are used in the catalytic synthesis of various organic compounds .

- Method: The copper-catalyzed azide-alkyne cycloaddition is one of the most used catalytic strategies to afford trisubstituted 1,2,3 triazoles .

- Results: This reaction is usually employed for terminal alkynes due to the complex copper (I) acetylide that allows accelerating the reaction .

-

Drug Discovery

- Field: Pharmaceutical Industry

- Application: 1,2,3-Triazoles have found broad applications in drug discovery .

- Method: These N-heterocycles have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

- Results: 1,2,3-Triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

-

Polymer Chemistry

- Field: Materials Science

- Application: 1,2,3-Triazoles have found broad applications in polymer chemistry .

- Method: The triazole ring can be incorporated into polymers to improve their properties, such as thermal stability, mechanical strength, and chemical resistance .

- Results: The introduction of the triazole ring into polymers has led to the development of new materials with improved properties .

-

Supramolecular Chemistry

- Field: Chemistry

- Application: 1,2,3-Triazoles are used in supramolecular chemistry for the design of new molecular architectures .

- Method: The triazole ring can act as a building block in the construction of supramolecular structures .

- Results: The use of 1,2,3-triazoles in supramolecular chemistry has led to the creation of novel molecular architectures .

-

Corrosion Inhibitors

- Field: Industrial Chemistry

- Application: Triazoles, including 1,2,3-triazoles, have been successfully used as corrosion inhibitors in radiators and cooling systems .

- Method: They make excellent ligands for iron and other metals, preventing them from reacting with oxygen and water to form rust .

- Results: The use of triazoles as corrosion inhibitors has helped to extend the lifespan of various industrial equipment .

-

Green Chemistry

- Field: Environmental Science

- Application: The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their diverse applications in medicinal chemistry, materials science, and agrochemicals .

- Method: Traditional reaction pathways are being supplanted by environmentally sustainable methods, aligning with the principles of green chemistry .

- Results: The development of green synthesis methods for 1,2,3-triazoles is contributing to the reduction of environmental impact in the chemical industry .

-

Organocatalysis

-

Fluorescent Imaging

- Field: Biochemistry

- Application: 1,2,3-Triazoles have been used in fluorescent imaging .

- Method: The triazole ring can be incorporated into fluorescent probes for imaging biological systems .

- Results: The use of 1,2,3-triazoles in fluorescent imaging has improved the visualization of biological processes .

-

High Energy Density Materials (HEDMs)

- Field: Materials Science

- Application: 1,2,3-Triazoles have been used in the design and development of high energy density materials .

- Method: The triazole ring can be incorporated into energetic compounds, improving their performance .

- Results: The use of 1,2,3-triazoles in HEDMs has led to the development of next-generation materials with improved energy density .

-

Anticancer Activity

- Field: Medicinal Chemistry

- Application: 1,2,3-Triazoles have shown anticancer activity .

- Method: The triazole ring can be incorporated into anticancer drugs, enhancing their efficacy .

- Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

-

Agriculture

特性

IUPAC Name |

2-butyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-6-9-7-4-5-8-9/h4-5H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVKXTRGTWXRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1N=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyltriazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)